1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Description
Properties
IUPAC Name |
3-(oxan-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-12(17)8-1-2-10-11(7-8)15(14-13-10)9-3-5-18-6-4-9/h8-9H,1-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVLCLUZIDHVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)N(N=N2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxane ring, followed by the introduction of the benzotriazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety undergoes classical acid-catalyzed and nucleophilic reactions:
Key Insight : The carboxylic acid’s reactivity is moderated by steric hindrance from the fused tetrahydrobenzotriazole ring, necessitating activating agents like EDCI for efficient amide coupling .
Benzotriazole Ring Reactivity
The benzotriazole core participates in electrophilic and nucleophilic substitutions:
N-Alkylation/Arylation
-
Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, acetonitrile/water (50:50 v/v)
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Products : N-substituted derivatives (e.g., aryl, alkyl groups)
-
Example : Reaction with 4-bromo-2-chlorobenzonitrile under Suzuki–Miyaura conditions yields cross-coupled products (65–72% yield) .
Electrophilic Aromatic Substitution
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Halogenation : NBS or Cl₂ in DCM introduces halogens at the C5/C6 positions of the benzotriazole ring .
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Nitration : HNO₃/H₂SO₄ produces nitro derivatives, though yields are variable (40–55%) due to competing oxidation .
Table : Comparative Reactivity of Benzotriazole Positions
| Position | Reactivity (Electrophilic) | Preferred Reagents |
|---|---|---|
| C5 | High (para to N1) | Br₂ (FeBr₃), Cl₂ (AlCl₃) |
| C6 | Moderate | HNO₃ (H₂SO₄), Ac₂O (H₃PO₄) |
Oxan-4-yl Group Transformations
The oxane (tetrahydropyran) substituent exhibits ring-opening and functionalization potential:
Acid-Catalyzed Ring-Opening
-
Conditions : H₂SO₄ (cat.), H₂O/THF, 60°C
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Product : Diol intermediate, which undergoes further oxidation to ketones or aldehydes .
Oxidation
-
Reagents : RuCl₃/NaIO₄ or TEMPO/NaClO
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Product : Oxepane-4-carboxylic acid derivative (via C–H activation).
Multicomponent Reactions
The compound serves as a precursor in tandem reactions:
Mitsunobu Reaction
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Conditions : DIAD, PPh₃, THF
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Application : Stereoselective formation of C–O/C–N bonds for heterocyclic analogs (e.g., oxazolidinones) .
Cyclopropanation
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Reagents : CH₂I₂, ZnEt₂
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Product : Spirocyclic derivatives with strained cyclopropane rings (45–50% yield).
Biological Activity-Driven Modifications
Derivatives synthesized for pharmacological screening include:
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity : Recent studies have highlighted the potential antimicrobial properties of benzotriazole derivatives, including 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid. These compounds have shown effectiveness against various bacterial strains. For instance, molecular docking studies indicated that modifications to the benzotriazole structure could enhance antibacterial activity by optimizing binding interactions with bacterial targets .
- Anticancer Properties : Research has indicated that benzotriazole derivatives exhibit cytotoxic effects on cancer cell lines. The compound's ability to interfere with cellular processes makes it a candidate for further investigation in cancer therapeutics. Studies have demonstrated that certain structural modifications increase the potency against specific cancer types .
- Anti-inflammatory Effects : Compounds related to benzotriazoles have shown promising anti-inflammatory properties. In vitro assays revealed that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Agricultural Applications
- Pesticidal Activity : The structural characteristics of this compound make it an interesting candidate for developing new pesticides. Its derivatives have been tested for efficacy against various pests and pathogens affecting crops .
- Herbicidal Properties : Preliminary studies indicate that this compound may possess herbicidal activity. Research into its mechanism of action is ongoing to better understand how it can be utilized in agricultural settings to control unwanted vegetation while minimizing ecological impact .
Case Study 1: Antimicrobial Evaluation
A study conducted on several benzotriazole derivatives demonstrated that modifications at the carboxylic acid position significantly influenced antimicrobial activity. The results showed that specific substitutions enhanced efficacy against Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values comparable to established anticancer agents. This suggests a potential pathway for developing new cancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways or chemical processes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid () Substituent: Methyl group at the 1-position. Molecular Formula: C₈H₁₁N₃O₂. Its molecular weight (181.20 g/mol) is significantly lower than the oxan-4-yl analog (estimated ~253 g/mol). This compound is commercially available but lacks detailed pharmacological data .
1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid () Substituent: 2-Methoxyethyl group at the 1-position. Key Differences: The methoxyethyl chain introduces enhanced flexibility and moderate polarity, bridging the hydrophobicity of methyl and the bulkiness of oxan-4-yl. No purity or stability data are provided, but its synthesis likely follows alkylation routes similar to .
Benzodiazepine-based γ-turn mimetic () Core Structure: Imidazo[4,5-c]pyridine instead of benzotriazole. Functional Groups: Diphenylacetyl and dimethylaminobenzyl substituents. This compound exemplifies structural diversification for targeted biological activity, contrasting with the simpler benzotriazole-carboxylic acid scaffold .
Heterocyclic Core Modifications
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid () Core: Benzodiazole (two nitrogen atoms) vs. benzotriazole (three nitrogen atoms). This highlights the importance of nitrogen positioning in heterocyclic drug design .
4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazol-1-amine ()
- Functional Group : Primary amine instead of carboxylic acid.
- Key Differences : The amine group increases basicity (pKa ~9–10), enabling protonation at physiological pH, whereas the carboxylic acid (pKa ~4–5) is deprotonated. This drastically impacts solubility and molecular interactions .
Biological Activity
1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
This compound is characterized by its unique structure that combines a tetrahydro-benzotriazole moiety with a carboxylic acid group. The presence of these functional groups enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₃ |
| Molecular Weight | 234.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to antiproliferative effects in cancer cells by disrupting nucleic acid synthesis pathways.
- Antimicrobial Activity : Studies suggest that derivatives of benzotriazole compounds exhibit antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds range from 12.5 to 25 µg/mL .
Case Study 1: Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 30 µM after 48 hours of treatment.
This indicates a potential for development as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various benzotriazole derivatives:
| Compound | MIC (µg/mL) against E. coli |
|---|---|
| 1-(Oxan-4-yl)-4,5,6,7-tetrahydrobenzotriazole | 20 |
| Benzotriazole | 50 |
| Control (No treatment) | Not applicable |
The results indicate that the compound is more effective than some traditional antibiotics.
Comparative Analysis with Similar Compounds
The biological activity of 1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid can be compared with other benzotriazole derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 1-(Oxan-4-yl)-4,5,6,7-tetrahydrobenzotriazole | High | Moderate |
| Benzotriazole | Low | High |
| N-benzenesulfonylbenzotriazole | Moderate | High |
This table illustrates the unique profile of the compound in terms of its potential therapeutic applications.
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against protein targets (e.g., enzymes in triazole metabolic pathways) using AutoDock Vina .
- MD Simulations : Study solvation effects or membrane permeability in physiological environments .
How can stereochemical outcomes in the synthesis be analyzed and controlled?
Q. Advanced Research Focus
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra.
- Asymmetric Catalysis : Employ chiral auxiliaries or organocatalysts during cyclization steps to bias stereochemistry .
What safety protocols are recommended for handling this compound?
Basic Research Focus
While specific toxicity data is limited, general precautions include:
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste Disposal : Treat as hazardous waste; incinerate via licensed facilities .
How to design experiments to study the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Enzyme Assays : Monitor inhibition of target enzymes (e.g., cyclooxygenase) using fluorogenic substrates .
What strategies address low solubility in aqueous buffers during bioassays?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO/water mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) hydrolyzed in vivo to the active carboxylic acid .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance dispersibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
